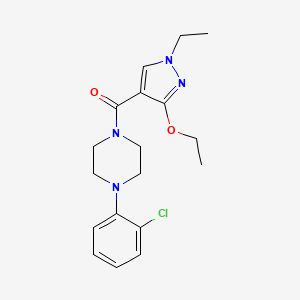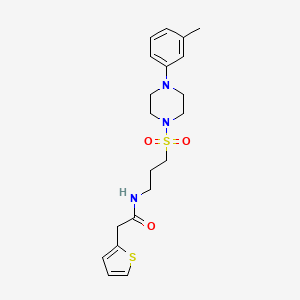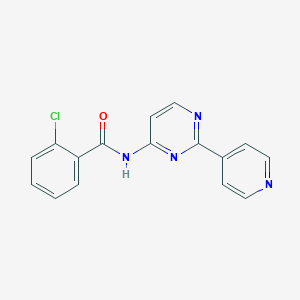
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrazole ring substituted with ethoxy and ethyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . For instance, certain derivatives have shown high specific affinity for histamine H1 receptor .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown inhibitory activity against certain viruses . Another compound exhibited the highest activity with respect to the standard drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorophenylpiperazine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for creating specialized chemicals and intermediates .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZVFIWNSXBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)
![4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/new.no-structure.jpg)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)


![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)
![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)
